![molecular formula C14H21N3O3S2 B2641794 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 1903165-59-2](/img/structure/B2641794.png)
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiazol-5-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group, which is a six-membered sulfur-containing ring with two oxygen atoms attached to one of the carbon atoms .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 343.46 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available from the current data.
Scientific Research Applications
Anti-Inflammatory, Antiarthritic, and Antiasthmatic Properties
In silico screening of cyclic sulfones synthesized from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide (a related compound) revealed high anti-inflammatory, antiarthritic, and antiasthmatic activities. While this specific compound differs slightly, it underscores the potential of piperazine derivatives in addressing inflammatory conditions .
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, chemical reactivity, and biological activity. This could involve conducting laboratory experiments to determine its physical and chemical properties, studying its interactions with various biological targets, and evaluating its potential uses in medicinal chemistry .
properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S2/c1-11-13(21-10-15-11)14(18)17-6-4-16(5-7-17)12-2-8-22(19,20)9-3-12/h10,12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKBDFHZFCVFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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